PROTAC FAK degrader 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

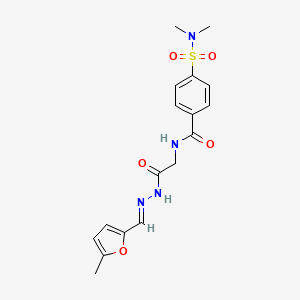

PROTAC FAK degrader 1 is a selective and potent degrader of focal adhesion kinase (FAK) based on the von Hippel-Lindau E3 ligase ligand. Focal adhesion kinase is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as migration, proliferation, and survival. Overexpression and hyperphosphorylation of focal adhesion kinase are associated with various cancers, making it a significant target for cancer therapy .

Aplicaciones Científicas De Investigación

PROTAC FAK degrader 1 has a wide range of scientific research applications, including:

Cancer Research: It is used to study the role of focal adhesion kinase in cancer progression and to develop targeted cancer therapies.

Cell Biology: It is used to investigate the role of focal adhesion kinase in cellular processes such as migration, proliferation, and survival.

Drug Development: It serves as a tool for developing new drugs that target focal adhesion kinase and other proteins involved in cancer and other diseases

Mecanismo De Acción

PROTAC FAK degrader 1 exerts its effects by inducing the degradation of focal adhesion kinase through the ubiquitin-proteasome system. The compound forms a ternary complex with focal adhesion kinase and the von Hippel-Lindau E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of focal adhesion kinase. This results in the inhibition of focal adhesion kinase-mediated signaling pathways, which are involved in cancer cell migration, proliferation, and survival .

Direcciones Futuras

The future directions of PROTAC FAK degrader 1 research could involve expanding the druggable space and controlling protein functions that are not easily addressed by traditional small-molecule therapeutics . It could also involve studying the non-enzymatic function of FAK in the mouse reproductive system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC FAK degrader 1 involves the conjugation of a ligand that binds to focal adhesion kinase with a ligand that recruits the von Hippel-Lindau E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes the following steps:

Synthesis of the focal adhesion kinase ligand: This involves the preparation of a small molecule inhibitor that specifically binds to focal adhesion kinase.

Synthesis of the von Hippel-Lindau ligand: This involves the preparation of a ligand that can recruit the von Hippel-Lindau E3 ubiquitin ligase.

Linker attachment: The two ligands are connected via a linker, which is often synthesized through a series of organic reactions involving amide bond formation, esterification, or click chemistry

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This typically includes:

Optimization of reaction conditions: This involves optimizing temperature, solvent, and reaction time to maximize yield and purity.

Purification: Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are used to purify the final product.

Quality control: Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the compound

Análisis De Reacciones Químicas

Types of Reactions

PROTAC FAK degrader 1 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the linker.

Reduction: Reduction reactions can occur at the nitro groups present in the ligands.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings in the ligands

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include hydroxide ions and amines

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be analyzed using techniques such as mass spectrometry and NMR spectroscopy .

Comparación Con Compuestos Similares

Similar Compounds

PROTAC-3: A selective and potent degrader of focal adhesion kinase with similar properties to PROTAC FAK degrader 1.

PROTAC targeting epidermal growth factor receptor: Derived from inhibitors such as gefitinib and afatinib.

PROTAC targeting human epidermal growth factor receptor 2: Derived from inhibitors such as lapatinib.

Uniqueness

This compound is unique due to its high selectivity and potency for focal adhesion kinase, with an IC50 of 6.5 nM and a DC50 of 3 nM. Its ability to degrade focal adhesion kinase rather than merely inhibiting it provides a more effective approach to targeting focal adhesion kinase-mediated signaling pathways in cancer .

Propiedades

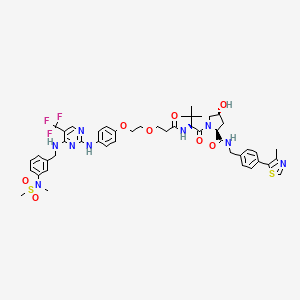

IUPAC Name |

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-[4-[[4-[[3-[methyl(methylsulfonyl)amino]phenyl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenoxy]ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H56F3N9O8S2/c1-29-40(68-28-54-29)32-12-10-30(11-13-32)24-52-43(62)38-23-35(60)27-59(38)44(63)41(46(2,3)4)56-39(61)18-19-66-20-21-67-36-16-14-33(15-17-36)55-45-53-26-37(47(48,49)50)42(57-45)51-25-31-8-7-9-34(22-31)58(5)69(6,64)65/h7-17,22,26,28,35,38,41,60H,18-21,23-25,27H2,1-6H3,(H,52,62)(H,56,61)(H2,51,53,55,57)/t35-,38+,41-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVULIYLBRNHLEE-LFHXYJAASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCC6=CC(=CC=C6)N(C)S(=O)(=O)C)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCC6=CC(=CC=C6)N(C)S(=O)(=O)C)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H56F3N9O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

996.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2417271.png)

![2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2417276.png)

![6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2417277.png)

![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-N'-phenylurea](/img/structure/B2417283.png)

![9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2417284.png)

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-7H-purine](/img/structure/B2417286.png)